(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate
Overview
Description
(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a benzyloxy group attached to a cyclopentyl ring and an isothiocyanate functional group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate typically involves several steps, starting from commercially available materials. One common approach includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with the cyclopentyl precursor.
Isothiocyanate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include thioureas, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of (1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules for research purposes .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound with applications in asymmetric synthesis and catalysis.
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Used in the synthesis of chiral ligands and catalysts.
(1R,2R)-2-Aminocyclopentanol: Studied for its biological activities and as a building block in organic synthesis .
Uniqueness
Its chiral nature also makes it valuable in asymmetric synthesis and the study of stereoselective reactions .
Properties
IUPAC Name |
[(1R,2R)-2-isothiocyanatocyclopentyl]oxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c16-10-14-12-7-4-8-13(12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSISUCDSDZAB-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2=CC=CC=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474513 | |
Record name | ST50408257 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-90-7 | |
Record name | [[[(1R,2R)-2-Isothiocyanatocyclopentyl]oxy]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST50408257 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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